Aniline Black

Übersicht

Beschreibung

Aniline Black, the first synthetic black dye, was observed in the 1830s and patented in the United Kingdom in 1863 . It is a dark, blueish-green black dye that varies in color due to the level of oxidation and ingredients used . This compound is primarily used in textile printing and dyeing, achieved by the oxidation of a soluble aniline salt with an oxidizing agent and one or several oxygen carriers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aniline Black is prepared by the oxidation of aniline in the presence of an oxidizing agent and a catalyst. The process involves the following steps:

Oxidation of Aniline: Aniline is oxidized using agents such as sodium dichromate, potassium dichromate, or copper salts in the presence of hydrochloric acid.

Catalysis: Copper salts are often used as catalysts to enhance the oxidation process.

Application: The dye is applied directly to the fiber or substrate, where it is oxidized to form the final black color.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The dye is typically produced in dyeing factories where aniline is oxidized in the presence of copper salts and other oxidizing agents. The process is carefully controlled to ensure consistent color and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Aniline Black undergoes several types of chemical reactions, including:

Oxidation: The primary reaction for the formation of this compound is the oxidation of aniline.

Reduction: Aniline can be reduced to form various derivatives, such as phenylhydroxylamine.

Substitution: Aniline can undergo electrophilic substitution reactions at the ortho- and para-positions of the benzene ring.

Common Reagents and Conditions:

Oxidizing Agents: Sodium dichromate, potassium dichromate, and copper salts.

Reducing Agents: Tin and hydrochloric acid for the reduction of nitrobenzene to aniline.

Substitution Reagents: Nitrous acid for diazotization, followed by nucleophilic substitution.

Major Products Formed:

Oxidation Products: this compound, p-benzoquinone, azobenzene.

Reduction Products: Phenylhydroxylamine.

Substitution Products: Diazonium salts, phenylisocyanide.

Wissenschaftliche Forschungsanwendungen

Aniline Black has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.

Biology: Employed as a histological stain for studying cellular structures.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of conductive polymers, sensors, and supercapacitors.

Wirkmechanismus

Aniline Black can be compared with other similar compounds, such as:

Polyaniline: A conductive polymer with similar properties but different applications.

Azobenzene: A bimolecular compound formed from the oxidation of aniline.

Phenylhydroxylamine: A reduction product of aniline with different chemical properties.

Uniqueness of this compound: this compound is unique due to its high color fastness, stability, and conductivity. It is widely used in textile dyeing and printing, as well as in the production of conductive polymers and sensors .

Vergleich Mit ähnlichen Verbindungen

- Polyaniline

- Azobenzene

- Phenylhydroxylamine

Eigenschaften

IUPAC Name |

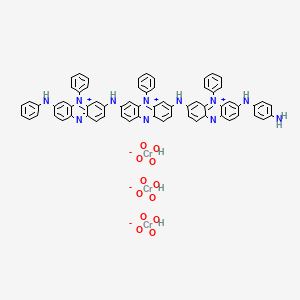

2-N-[8-[[8-(4-aminoanilino)-10-phenylphenazin-10-ium-2-yl]amino]-10-phenylphenazin-10-ium-2-yl]-8-N,10-diphenylphenazin-10-ium-2,8-diamine;hydroxy-oxido-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H45N11.3Cr.3H2O.9O/c67-43-21-23-45(24-22-43)69-47-26-32-56-62(38-47)76(53-17-9-3-10-18-53)64-40-49(28-34-58(64)73-56)71-51-30-36-60-66(42-51)77(54-19-11-4-12-20-54)65-41-50(29-35-59(65)74-60)70-48-27-33-57-63(39-48)75(52-15-7-2-8-16-52)61-37-46(25-31-55(61)72-57)68-44-13-5-1-6-14-44;;;;;;;;;;;;;;;/h1-42H,(H3,67,68,69,70,71,72,73,74);;;;3*1H2;;;;;;;;;/q;3*+1;;;;;;;;;;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLHAQYOFMQTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=C4C=CC(=CC4=[N+]3C5=CC=CC=C5)NC6=CC7=C(C=C6)N=C8C=CC(=CC8=[N+]7C9=CC=CC=C9)NC1=CC2=[N+](C3=C(C=CC(=C3)NC3=CC=C(C=C3)N)N=C2C=C1)C1=CC=CC=C1.O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H51Cr3N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13007-86-8 | |

| Record name | C.I. Pigment Black 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, oxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Is there a defined molecular formula and weight for aniline black?

A1: Due to its complex and variable nature, a precise molecular formula and weight cannot be assigned to this compound. []

Q2: How is the structure of this compound typically characterized?

A2: Researchers employ a variety of techniques to analyze this compound, including:

- Spectroscopy: UV-Vis, Infrared (IR), and Raman spectroscopy provide insights into the chemical bonds and functional groups present. [, ]

- Electrochemical methods: Cyclic voltammetry helps in understanding the redox behavior and conductivity of the material. [, ]

- Microscopy: Electron microscopy can reveal the morphology and size distribution of this compound particles. []

Q3: What are the key applications of this compound?

A3: this compound finds applications in various fields:

- Dye and Pigment: It's historically been used as a black dye for textiles, especially silk. []

- Coatings: this compound is incorporated into resin compositions for black coatings with desired hues and high blackness. []

- Electronics: Its semiconducting properties make it suitable for applications like electromagnetic shielding. []

Q4: How does the choice of pigment affect the properties of UV-curable coatings?

A4: Different black pigments significantly impact the curing process and final properties. For instance, this compound at a specific concentration allows for both opacity and through cure, unlike some carbon black types. []

Q5: Does this compound exhibit catalytic activity?

A5: Yes, this compound demonstrates catalytic effects, particularly in the decomposition of hydrogen peroxide. []

Q6: How does the vulcanization of this compound influence its catalytic properties?

A6: Vulcanization, a process involving sulfur, increases the electrical conductivity of this compound, which in turn enhances its catalytic ability for hydrogen peroxide decomposition. []

Q7: How is computational chemistry applied in research on this compound?

A7: Computational methods are used for:

- Spectral Analysis: Techniques like Inverse Discrete Wavelet Transforms help in modeling and correcting background signals in Raman and CARS spectra, crucial for studying materials like this compound. []

- Simulation and Modeling: Log-Gaussian gamma processes are employed to generate synthetic datasets for training neural networks, especially beneficial when dealing with limited experimental data, as often encountered in Raman and CARS spectroscopy studies of complex materials like this compound. []

Q8: What factors influence the stability of this compound?

A8: The stability of this compound is affected by various factors:

- Environmental Conditions: Exposure to heat, light, and air can lead to degradation. [, ]

- pH: this compound exhibits different properties and stability in acidic and alkaline solutions. []

Q9: Are there strategies to improve the stability of this compound?

A9: Yes, incorporating this compound into specific formulations like resin compositions or masterbatches can enhance its stability and performance. [, ]

Q10: Are there any environmental concerns related to this compound?

A10: The production and use of this compound, like many industrial dyes, raise environmental concerns:

- Toxicity of Precursors: Aniline, a key ingredient in this compound production, is toxic and requires careful handling. []

- Waste Management: Proper disposal methods are crucial to minimize the environmental impact of this compound-containing waste. []

Q11: What are some historical milestones in this compound research?

A11: The study of this compound spans over a century:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)

![(3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B576621.png)

![(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576622.png)